molecular formula C11H13ClF3NO B8216723 1-[7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine hydrochloride

1-[7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine hydrochloride

Cat. No.: B8216723
M. Wt: 267.67 g/mol
InChI Key: DTZIHGNUVNRQEG-UHFFFAOYSA-N
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Description

1-[7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine hydrochloride is a synthetic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the biological activity and chemical properties of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts, such as copper or iron-based catalysts, under controlled conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzopyran derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-[7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzopyran derivatives with different substituents, such as:

  • 1-[7-(methyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine
  • 1-[7-(chloro)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine
  • 1-[7-(fluoro)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine

Uniqueness

The presence of the trifluoromethyl group in 1-[7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine hydrochloride imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced biological activity. These characteristics make it a valuable compound for various applications compared to its analogs .

Properties

IUPAC Name

[7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-1-2-9-7(6-15)3-4-16-10(9)5-8;/h1-2,5,7H,3-4,6,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZIHGNUVNRQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1CN)C=CC(=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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